2'-Chloro-2-(2-(diethylamino)ethyl)methylaminoacetanilide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ACETANILIDE,2-CHLORO-2-(2-(DIETHYLAMINO)ETHYL)METHYLAMINO-,2HCL is a complex organic compound with the molecular formula C15H26Cl3N3O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorinated acetanilide core and a diethylaminoethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ACETANILIDE,2-CHLORO-2-(2-(DIETHYLAMINO)ETHYL)METHYLAMINO-,2HCL typically involves the reaction of acetanilide with chlorinating agents and subsequent reactions with diethylaminoethyl groups. One common method involves the use of acetic anhydride and aniline to produce acetanilide, followed by chlorination and further functionalization with diethylaminoethyl groups .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors and controlled reaction conditions to ensure high yield and purity. The process involves multiple steps, including chlorination, amination, and purification through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
ACETANILIDE,2-CHLORO-2-(2-(DIETHYLAMINO)ETHYL)METHYLAMINO-,2HCL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, especially at the chlorinated positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions often involve controlled temperatures and pH levels to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .
Scientific Research Applications
ACETANILIDE,2-CHLORO-2-(2-(DIETHYLAMINO)ETHYL)METHYLAMINO-,2HCL has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of dyes, rubber accelerators, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ACETANILIDE,2-CHLORO-2-(2-(DIETHYLAMINO)ETHYL)METHYLAMINO-,2HCL involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Acetanilide: A simpler analog without the chlorinated and diethylaminoethyl groups.
Chloroacetanilide: Similar structure but lacks the diethylaminoethyl group.
N-Phenylacetamide: Another related compound with different functional groups.
Uniqueness
ACETANILIDE,2-CHLORO-2-(2-(DIETHYLAMINO)ETHYL)METHYLAMINO-,2HCL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chlorinated and diethylaminoethyl groups make it particularly versatile for various applications .
Properties
CAS No. |
77791-56-1 |
---|---|
Molecular Formula |
C15H26Cl3N3O |
Molecular Weight |
370.7 g/mol |
IUPAC Name |
[2-(2-chloroanilino)-2-oxoethyl]-[2-(diethylazaniumyl)ethyl]-methylazanium;dichloride |
InChI |
InChI=1S/C15H24ClN3O.2ClH/c1-4-19(5-2)11-10-18(3)12-15(20)17-14-9-7-6-8-13(14)16;;/h6-9H,4-5,10-12H2,1-3H3,(H,17,20);2*1H |
InChI Key |
VMCKBSDVEQQRSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CC[NH+](C)CC(=O)NC1=CC=CC=C1Cl.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.